molecular formula C8H8BrCl B3246440 1-Bromo-3-chloro-2,4-dimethylbenzene CAS No. 1782344-83-5

1-Bromo-3-chloro-2,4-dimethylbenzene

Cat. No.: B3246440
CAS No.: 1782344-83-5
M. Wt: 219.5 g/mol
InChI Key: IPNHMWIEZQSACE-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2,4-dimethylbenzene (CAS 1782344-83-5) is a high-purity halogenated aromatic compound offered as a versatile building block for research and development. With the molecular formula C 8 H 8 BrCl and a molecular weight of 219.51 g/mol , this compound is structurally characterized by its distinct pattern of bromo, chloro, and two methyl substituents on a benzene ring. This specific arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecular architectures in pharmaceutical and material science applications . The presence of multiple halogen atoms allows for selective, sequential cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, and nucleophilic substitutions, enabling researchers to systematically build sophisticated target molecules. Its primary research value lies in its application as a key precursor in the discovery and development of new active compounds and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNHMWIEZQSACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling & Solvent Selection: 1-Bromo-3-chloro-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Research & Development

Executive Summary

1-Bromo-3-chloro-2,4-dimethylbenzene (CAS 1782344-83-5) is a tetra-substituted aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceuticals.[1] As a poly-halogenated xylene derivative, its solubility profile is dominated by high lipophilicity and significant steric crowding.

This guide addresses the lack of public experimental solubility data for this specific isomer by synthesizing established physicochemical principles with rigorous experimental protocols. It provides researchers with a predictive solubility landscape, a "Gold Standard" determination protocol, and solvent selection criteria for synthesis and purification.

Physicochemical Profile & Predicted Properties[1][2][3][4][5][6][7]

Understanding the molecular architecture is the first step in predicting solubility. The compound features a benzene core substituted with two methyl groups, one chlorine, and one bromine atom.[2][3]

PropertyValue / PredictionBasis
CAS Number 1782344-83-5Chemical Identity
Molecular Formula C₈H₈BrClTetra-substituted Benzene
Molecular Weight 219.51 g/mol Calculated
Physical State Low-melting Solid or OilAnalogous to 1-bromo-4-chloro-2,3-dimethylbenzene
LogP (Predicted) ~4.4High Lipophilicity (Hydrophobic)
Boiling Point ~250°C (Predicted)Based on mono/di-halo xylene trends
Polarity LowNon-polar aromatic core dominates

Key Insight: The presence of two halogen atoms and two methyl groups creates a dense, hydrophobic electron cloud. The molecule lacks hydrogen bond donors and has weak hydrogen bond acceptors (halogens), making it highly soluble in non-polar solvents and virtually insoluble in water.

Solubility Landscape & Solvent Selection[4]

The solubility of 1-Bromo-3-chloro-2,4-dimethylbenzene follows the "Like Dissolves Like" principle. The following table categorizes solvents based on their interaction potential with the solute.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionApplication Utility
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneHigh Extraction, Non-polar wash
Aromatic Hydrocarbons Toluene, Xylene, BenzeneVery High Reaction solvent (high boiling), Azeotropic drying
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High General dissolution, NMR analysis
Ethers THF, Diethyl Ether, MTBEHigh Grignard formation, Coupling reactions
Polar Aprotic Acetone, Ethyl Acetate, DMF, DMSOModerate to High Nucleophilic substitutions (SNAr)
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate Recrystallization (antisolvent)
Aqueous Water, BrineInsoluble Aqueous workup (phase separation)
Mechanism of Solvation (Hansen Parameters)

The solubility is best explained by Dispersion Forces (δd) . The aromatic ring and halogens rely heavily on van der Waals interactions.

  • Good Solvents (Toluene, DCM): Match the solute's high dispersion energy.

  • Poor Solvents (Water, MeOH): Dominated by Hydrogen Bonding (δh), which this compound cannot reciprocate.

Experimental Protocol: Saturation Solubility Determination

Since exact literature values are scarce, you must empirically determine solubility for critical workflows (e.g., crystallization screening). Use this self-validating Saturation Shake-Flask Method .

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solid AddSolvent Add Solvent (Stepwise) Start->AddSolvent Equilibrate Equilibrate (Shake/Sonicate) 25°C for 24h AddSolvent->Equilibrate Check Visual Inspection: Is Solid Present? Equilibrate->Check Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturated) AddMore Add More Solid Check->AddMore No (Clear Soln) Analyze Quantify (HPLC/GC/Gravimetric) Filter->Analyze AddMore->Equilibrate

Figure 1: Step-by-step workflow for determining the saturation solubility of a solid intermediate.

Detailed Methodology

Reagents:

  • Test Compound: 1-Bromo-3-chloro-2,4-dimethylbenzene (>97% purity).[4]

  • Solvents: HPLC Grade.[5]

Procedure:

  • Preparation: Place 50 mg of the compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Agitation: Cap tightly and sonicate for 5 minutes, then place on an orbital shaker at 25°C for 24 hours.

  • Visual Check:

    • Clear Solution: The compound is highly soluble (>100 mg/mL). Add more solid if saturation is required.

    • Suspension: The solution is saturated. Proceed to sampling.

  • Filtration: Use a pre-warmed syringe filter (0.45 µm PTFE) to filter the supernatant into a tared vial.

  • Quantification (Gravimetric): Evaporate the solvent under nitrogen flow/vacuum. Weigh the residue.

    • Calculation:

      
      
      

Critical Control Point: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon for acidic halogenated solutions; PTFE is universal).

Applications in Synthesis

The solubility profile dictates the success of downstream chemical transformations.

Grignard Reagent Formation

Reaction:



  • Preferred Solvent: THF (Tetrahydrofuran) or 2-MeTHF .

  • Rationale: Ethers coordinate with the Magnesium species, stabilizing the Grignard reagent. The high solubility of the aryl halide in THF ensures rapid initiation.

  • Caution: Ensure the halide is strictly anhydrous; water insolubility helps during workup but moisture in the solvent kills the reagent.

Palladium-Catalyzed Coupling (Buchwald-Hartwig / Suzuki)

Reaction:



  • Preferred Solvent: Toluene or 1,4-Dioxane .

  • Rationale: Non-polar aromatic solvents (Toluene) dissolve the lipophilic aryl halide and allow for high reaction temperatures (>100°C) often required to activate the sterically hindered C-Cl or C-Br bond.

Recrystallization Strategy (Purification)

If the compound is a solid, use a Solvent/Anti-solvent pair.

  • Solvent: Ethanol or Methanol (dissolve at reflux).

  • Anti-solvent: Water (add dropwise until turbid).

  • Logic: The compound has high temperature-dependent solubility in alcohols but is insoluble in water. Cooling the mixture forces the hydrophobic halide to crystallize out.

Safety & Handling (Halogenated Aromatics)

  • Skin Absorption: Lipophilic halides penetrate skin easily. Nitrile gloves are minimum protection; Silver Shield® laminates are recommended for prolonged handling.

  • Inhalation: Use only in a fume hood. The vapor pressure may be low, but halogenated vapors are hepatotoxic.

  • Waste Disposal: Segregate into Halogenated Organic Waste . Do not mix with general organic waste streams if incineration protocols differ.

References

  • PubChem Compound Summary. 1-Bromo-4-chloro-2,3-dimethylbenzene (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

  • National Toxicology Program (NTP). Test Method Protocol for Solubility Determination. ICCVAM. Available at: [Link]

Sources

A Technical Guide to Differentiating 1-bromo-3-chloro-2,4-dimethylbenzene and 1-bromo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of 1-bromo-2,4-dimethylbenzene and its chlorinated analogue, 1-bromo-3-chloro-2,4-dimethylbenzene. It is designed for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds as intermediates in complex organic synthesis.

A notable challenge in the field is the relative scarcity of published data for 1-bromo-3-chloro-2,4-dimethylbenzene. Therefore, this guide will establish a comprehensive, data-supported profile for the well-documented 1-bromo-2,4-dimethylbenzene. Subsequently, it will leverage foundational principles of physical organic chemistry to provide a robust, predictive analysis of the structure, properties, and spectral characteristics of 1-bromo-3-chloro-2,4-dimethylbenzene. This predictive approach offers valuable, field-proven insights for designing synthetic routes, developing analytical methods, and anticipating reactivity.

Part 1: Foundational Profile of 1-bromo-2,4-dimethylbenzene

1-bromo-2,4-dimethylbenzene, also known as 4-bromo-m-xylene, is a common building block in organic synthesis. Its structure features a benzene ring substituted with two methyl groups and a bromine atom, providing multiple sites for functionalization.

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the aromatic ring dictates the molecule's physical properties and reactivity. The methyl groups are ortho and para to each other, and the bromine is para to one methyl group and ortho to the other.

cluster_s1 1-bromo-2,4-dimethylbenzene s1_mol cluster_s2 1-bromo-3-chloro-2,4-dimethylbenzene s2_mol Predicted Structure

Caption: Predicted molecular structure of 1-bromo-3-chloro-2,4-dimethylbenzene.

Predicted Spectroscopic Differences

The most powerful tool for differentiating these two compounds will be spectroscopic analysis. The presence of the chlorine atom will create a distinct and unambiguous fingerprint.

The symmetry of the molecule is reduced, leading to predictable changes in the NMR spectra.

  • ¹H NMR: Unlike 1-bromo-2,4-dimethylbenzene which has two aromatic protons, the chlorinated analogue has only one aromatic proton (at C5). This proton would appear as a singlet , and its chemical shift would be influenced by the para-bromo and ortho-chloro substituents. The two methyl groups at C2 and C4 remain chemically non-equivalent and are expected to appear as two distinct singlets.

  • ¹³C NMR: The spectrum will still show eight distinct carbon signals. However, the chemical shifts will be altered. The carbon bearing the chlorine (C3) will be significantly deshielded. The chemical shifts of the adjacent carbons (C2, C4) will also be affected due to the chlorine's inductive effect. Standard additivity rules for substituent chemical shifts can be used to estimate the approximate positions of the aromatic carbon signals.

Mass spectrometry provides the most unequivocal method for differentiation due to the unique isotopic signatures of bromine and chlorine.

  • 1-bromo-2,4-dimethylbenzene: Shows two major peaks for the molecular ion at a mass-to-charge ratio (m/z) corresponding to the molecule containing ⁷⁹Br (M) and ⁸¹Br (M+2). The relative intensity is approximately 100:98 .

  • 1-bromo-3-chloro-2,4-dimethylbenzene: The presence of both bromine and chlorine creates a more complex and highly characteristic pattern. The molecular ion will appear as a cluster of three main peaks:

    • M: Containing ⁷⁹Br and ³⁵Cl.

    • M+2: A composite peak containing contributions from [⁷⁹Br + ³⁷Cl] and [⁸¹Br + ³⁵Cl].

    • M+4: Containing ⁸¹Br and ³⁷Cl. The predicted relative intensity ratio for the M:M+2:M+4 peaks is approximately 100:130:32 . This unique three-peak cluster is an unambiguous indicator of the presence of one bromine and one chlorine atom.

G cluster_0 MS Isotopic Pattern for C₈H₉Br cluster_1 Predicted MS Isotopic Pattern for C₈H₈BrCl a M (⁷⁹Br) Rel. Int. ~100 b M+2 (⁸¹Br) Rel. Int. ~98 c M (⁷⁹Br, ³⁵Cl) Rel. Int. ~100 d M+2 (⁷⁹Br,³⁷Cl) + (⁸¹Br,³⁵Cl) Rel. Int. ~130 e M+4 (⁸¹Br, ³⁷Cl) Rel. Int. ~32

Caption: Comparison of mass spectrometry isotopic patterns.

Part 3: Practical Methodologies for Analysis and Synthesis

Analytical Workflow for Differentiation

For a researcher presented with an unknown sample that could be one of these two compounds, a logical analytical workflow would be as follows.

Workflow start Unknown Sample gcms Inject into GC-MS start->gcms check_mass Check Molecular Ion (m/z) gcms->check_mass mass_184_186 m/z = 184/186 check_mass->mass_184_186 Yes mass_218_220_222 m/z = 218/220/222 check_mass->mass_218_220_222 No check_isotope Analyze Isotope Pattern mass_184_186->check_isotope mass_218_220_222->check_isotope pattern_1_1 ~1:1 (M:M+2) check_isotope->pattern_1_1 Yes pattern_3_4_1 ~3:4:1 (M:M+2:M+4) (Approx. 100:130:32) check_isotope->pattern_3_4_1 No id_bromo ID: 1-bromo-2,4-dimethylbenzene pattern_1_1->id_bromo id_chloro_bromo ID: 1-bromo-3-chloro-2,4-dimethylbenzene pattern_3_4_1->id_chloro_bromo nmr_confirm Confirm with ¹H NMR id_bromo->nmr_confirm id_chloro_bromo->nmr_confirm nmr_result Check Aromatic Region nmr_confirm->nmr_result two_protons Two Aromatic Protons nmr_result->two_protons Yes one_proton One Aromatic Proton (Singlet) nmr_result->one_proton No two_protons->id_bromo one_proton->id_chloro_bromo

Caption: Logical workflow for compound identification.

Experimental Protocol: Gas Chromatography (GC) Separation

The predicted difference in boiling points and polarity allows for effective separation using gas chromatography.

Objective: To separate a mixture of 1-bromo-2,4-dimethylbenzene and 1-bromo-3-chloro-2,4-dimethylbenzene.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Standard non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Methodology:

  • Sample Preparation: Prepare a 100 ppm solution of the mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injector Settings:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Detector Settings:

    • FID: 280 °C

    • MS: Transfer line at 280 °C, ion source at 230 °C. Scan range 40-300 m/z.

Expected Outcome: 1-bromo-2,4-dimethylbenzene, being more volatile, will have a shorter retention time. 1-bromo-3-chloro-2,4-dimethylbenzene, with its higher molecular weight and polarity, will elute later. The MS detector will simultaneously confirm the identity of each peak as it elutes.

Proposed Synthetic Strategy for 1-bromo-3-chloro-2,4-dimethylbenzene

A plausible route to synthesize the target compound is through the electrophilic chlorination of 1-bromo-2,4-dimethylbenzene.

Reaction: 1-bromo-2,4-dimethylbenzene + Cl₂ (or an alternative chlorinating agent like NCS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

Analysis of Directing Effects:

  • -Br (C1): Ortho, para-director, deactivating. Directs to C2 and C6.

  • -CH₃ (C2): Ortho, para-director, activating. Directs to C3, C5, and C6.

  • -CH₃ (C4): Ortho, para-director, activating. Directs to C3 and C5.

Causality of Experimental Choice: The positions on the ring are activated by the methyl groups and deactivated by the bromine. The most activated available positions are C3, C5, and C6.

  • Position C3: Activated by both methyl groups (ortho to C2, ortho to C4).

  • Position C5: Activated by the C4-methyl group (ortho) and C2-methyl group (para).

  • Position C6: Activated by the C2-methyl group (ortho) and deactivated by the adjacent C1-bromo group.

Given the strong activation at C3 by two ortho methyl groups, this position is a highly likely candidate for chlorination. Therefore, the direct chlorination of 1-bromo-2,4-dimethylbenzene is a logical and promising approach to synthesizing 1-bromo-3-chloro-2,4-dimethylbenzene. The reaction would require careful control of stoichiometry and temperature to minimize polychlorination.

References

  • PubChem. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, M., & Hua, R. (2010). Gold(I)-catalyzed direct C–H arylation of pyrazine and pyridine with aryl bromides. Organic Letters, 12(5), 1192–1195.
  • Chemsrc. (n.d.). 1-Bromo-2,4-dimethylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene. Wiley. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2,3-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2020, May 24). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? [Video]. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Xylene. Retrieved from [Link]

Methodological & Application

Application Note & Protocol: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura coupling of 1-bromo-3-chloro-2,4-dimethylbenzene. This substrate presents two key challenges: the presence of two different halogen atoms (Br and Cl) and significant steric hindrance from two ortho- and meta-substituted methyl groups. We will dissect the mechanistic considerations that govern chemoselectivity and detail a robust protocol utilizing a palladium catalyst system with a bulky, electron-rich phosphine ligand to overcome these challenges, enabling the selective synthesis of complex biaryl structures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Scientific Principles & Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition Product R¹-R² (Biaryl Product) Pd0->Product PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Reagent1 R¹-X (Aryl Halide) Reagent1->PdII_A Reagent2 R²-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₃PO₄) Borate [R²-B(OR)₂(OH)]⁻ Base->Borate Activation Borate->PdII_B

Caption: Suzuki-Miyaura Catalytic Cycle

The Challenge of Chemoselectivity

For polyhalogenated substrates, the rate of oxidative addition is the determining factor for selectivity. The reactivity of carbon-halogen bonds toward palladium(0) insertion follows a well-established trend: C-I > C-OTf > C-Br >> C-Cl.[6] In the case of 1-bromo-3-chloro-2,4-dimethylbenzene, the significant difference in reactivity between the C-Br and C-Cl bonds allows for a high degree of chemoselectivity. Standard Suzuki-Miyaura conditions can be tuned to favor the exclusive cleavage of the more labile C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[7]

Overcoming Steric Hindrance

The methyl group at the C2 position (ortho to the bromine) presents a significant steric barrier to the palladium catalyst, which can slow or inhibit the crucial oxidative addition step. To overcome this, catalyst systems employing bulky and electron-rich ligands are required.[8]

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as the dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[9] Their steric bulk promotes the formation of a coordinatively unsaturated, 14-electron monoligated Pd(0)L species, which is highly reactive. The electron-donating nature of these ligands increases the electron density on the palladium center, further promoting the oxidative addition into the aryl-halide bond.

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that provide strong σ-donation and steric bulk, making them excellent for coupling hindered substrates, including unactivated aryl chlorides.[10][11]

For this protocol, we select a dialkylbiarylphosphine ligand due to its proven generality and high activity in challenging coupling reactions.[9][12]

Detailed Experimental Protocol

This protocol details the chemoselective coupling of 1-bromo-3-chloro-2,4-dimethylbenzene with a generic arylboronic acid.

Materials and Reagents
ReagentCAS NumberRecommended PurityNotes
1-Bromo-3-chloro-2,4-dimethylbenzene19751-89-8>98%The limiting reagent.
Arylboronic AcidVaries>97%Use 1.2 to 1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3Catalyst GradeA common, air-stable palladium precursor.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6>98%Bulky, electron-rich ligand. Handle under inert atmosphere.
Potassium Phosphate, tribasic (K₃PO₄)7778-53-2Anhydrous, >98%A strong base effective in Suzuki couplings. Must be finely ground.
1,4-Dioxane123-91-1Anhydrous, >99.8%Use a dry, degassed solvent.
Deionized Water7732-18-5N/AMust be degassed.
Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir plate and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

Caption: Experimental Workflow Diagram

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 1-bromo-3-chloro-2,4-dimethylbenzene (1.0 mmol, 1.0 eq).

  • Addition of Solids: In the open air (or in a glovebox for best results), add the arylboronic acid (1.2 mmol, 1.2 eq), finely ground K₃PO₄ (3.0 mmol, 3.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Data & Expected Results

The protocol is expected to yield the desired 3-chloro-2,4-dimethyl-substituted biaryl product with high selectivity and good yield.

  • Conversion: Typically >95% as determined by GC-MS analysis of the crude reaction mixture.

  • Selectivity: The reaction should show very high selectivity for coupling at the C-Br position. Less than 2% of the product resulting from C-Cl bond activation is expected. The primary side-product is often the debrominated starting material, resulting from a competing hydrodehalogenation pathway.

  • Yield: Isolated yields after purification are generally in the range of 75-90%, depending on the specific boronic acid used.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd precursor or ligand degraded).2. Insufficiently anhydrous/degassed solvent.3. Base is not sufficiently strong or is hydrated.4. Reaction temperature too low.1. Use fresh Pd(OAc)₂ and SPhos. Ensure ligand is handled under inert gas.2. Use freshly distilled or commercially available anhydrous, degassed solvents.3. Use fresh, anhydrous K₃PO₄ and grind it into a fine powder before use. Consider using Cs₂CO₃.[8]4. Ensure the internal reaction temperature reaches 100 °C.
Significant Hydrodehalogenation (Debromination) 1. Presence of water or protic impurities.2. Boronic acid is of poor quality or has undergone protodeborylation.1. Ensure all reagents and solvents are scrupulously dry.2. Use high-purity boronic acid or consider using the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[5]
Loss of Chemoselectivity (Reaction at C-Cl bond) 1. Reaction temperature is too high or run time is excessively long.2. Catalyst system is too active.1. Reduce the reaction temperature to 80-90 °C and monitor carefully to stop the reaction upon consumption of the starting material.2. While unlikely with this substrate, consider a less active ligand if C-Cl coupling persists.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during workup or purification.1. Extend the reaction time and monitor by GC-MS.2. Ensure proper pH during aqueous extraction. Check for product volatility during rotary evaporation.

Conclusion

This application note provides a robust and reliable protocol for the chemoselective Suzuki-Miyaura coupling of 1-bromo-3-chloro-2,4-dimethylbenzene. By carefully selecting a palladium catalyst system with a bulky, electron-rich SPhos ligand and controlling the reaction conditions, the inherent challenges of chemoselectivity and steric hindrance can be overcome.[9] This methodology offers an effective pathway for synthesizing complex, sterically encumbered biaryl compounds, which are valuable intermediates in pharmaceutical and materials science research.[6][13]

References

  • Vertex AI Search. (n.d.). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • American Chemical Society. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • SciSpace. (n.d.). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di-.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature.
  • PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-5.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • American Chemical Society. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis.
  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • SYNLETT. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • American Chemical Society. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Organic Reactions. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • CymitQuimica. (n.d.). CAS 108-37-2: 1-Bromo-3-chlorobenzene.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ECHEMI. (n.d.). 108-37-2, 1-Bromo-3-chlorobenzene Formula.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

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Application Notes & Protocols: Strategic Utilization of 1-Bromo-3-chloro-2,4-dimethylbenzene as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Bromo-3-chloro-2,4-dimethylbenzene. The inherent differential reactivity of the C-Br and C-Cl bonds makes this intermediate a valuable and versatile building block for the synthesis of complex, multi-substituted aromatic compounds, which are prevalent scaffolds in active pharmaceutical ingredients (APIs).[1][2] This guide elucidates the underlying principles of its chemoselectivity and provides detailed, field-proven protocols for its key synthetic transformations.

Compound Profile and Safety Data

1-Bromo-3-chloro-2,4-dimethylbenzene is a dihalogenated aromatic hydrocarbon. Its utility in multi-step synthesis is predicated on the ability to functionalize one halogenated site while leaving the other intact for subsequent reactions.

PropertyValue
IUPAC Name 1-Bromo-3-chloro-2,4-dimethylbenzene
Molecular Formula C₈H₈BrCl
Molecular Weight 219.51 g/mol
Appearance (Expected) Colorless to light yellow liquid or low-melting solid
Boiling Point Data not readily available; estimated >200 °C
Density Data not readily available; estimated >1.5 g/mL

Safety & Handling:

  • Hazard Statements: Assumed to cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

The Principle of Chemoselective Reactivity

The primary strategic advantage of 1-Bromo-3-chloro-2,4-dimethylbenzene lies in the significant difference in reactivity between the aryl-bromide and aryl-chloride bonds. This disparity is rooted in bond dissociation energies and the kinetics of common organometallic reactions.

  • Bond Strength: The C-Br bond is weaker and more polarized than the C-Cl bond.

  • Reaction Kinetics: Consequently, the C-Br bond reacts significantly faster in two critical classes of reactions:

    • Grignard Reagent Formation: Reaction with magnesium metal occurs preferentially at the C-Br bond.[3][4]

    • Palladium-Catalyzed Cross-Coupling: The oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically favored over the C-Cl bond.[5]

This predictable chemoselectivity allows for the site-selective introduction of new functional groups, making it a powerful tool for building molecular complexity in a controlled manner.

sub 1-Bromo-3-chloro-2,4-dimethylbenzene reactivity Differential Reactivity (C-Br > C-Cl) sub->reactivity path1 Pathway A: Preferential C-Br Activation reactivity->path1 Milder Conditions (e.g., Mg, Pd(0)) path2 Pathway B: C-Cl Remains Intact reactivity->path2 Milder Conditions outcome Site-Selective Functionalization path1->outcome path2->outcome

Caption: Logical diagram of chemoselective functionalization.

Key Synthetic Transformations & Protocols

The following sections provide detailed protocols for leveraging the chemoselectivity of 1-Bromo-3-chloro-2,4-dimethylbenzene.

Application: Selective Grignard Reagent Formation

This protocol describes the formation of the Grignard reagent at the bromine position, yielding (3-chloro-2,4-dimethylphenyl)magnesium bromide. This organometallic intermediate can then be used in a wide array of subsequent reactions, such as alkylations or additions to carbonyls. The C-Br bond is targeted due to its higher reactivity towards magnesium compared to the C-Cl bond.[3][4][6]

Experimental Workflow Diagram

prep Preparation (Inert Atmosphere) init Grignard Initiation (I₂, Heat) prep->init add Substrate Addition (Controlled) init->add reflux Reaction (Reflux in THF) add->reflux monitor Monitoring (Quench Aliquot, GC-MS) reflux->monitor use Downstream Use (Immediate) monitor->use

Caption: Workflow for selective Grignard reagent formation.

Protocol: Synthesis of (3-chloro-2,4-dimethylphenyl)magnesium bromide

Materials:

  • 1-Bromo-3-chloro-2,4-dimethylbenzene (1.0 eq.)

  • Magnesium turnings (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Nitrogen or Argon gas supply

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of inert gas (N₂ or Ar). Equip a round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum.

  • Initiation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This step helps to activate the magnesium surface. Allow the flask to cool.

  • Reagent Preparation: In a separate, dry flask, dissolve 1-Bromo-3-chloro-2,4-dimethylbenzene (1.0 eq.) in anhydrous THF to make a ~0.5 M solution.

  • Reaction: Add a small portion (~5-10%) of the substrate solution to the magnesium turnings. The reaction mixture should become warm, and the brown color of iodine should fade, indicating initiation. If the reaction does not start, gentle warming may be required.

  • Once initiated, add the remaining substrate solution dropwise via syringe at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Monitoring & Use: The resulting dark grey/brown solution of the Grignard reagent is typically used immediately in the next synthetic step without isolation.[7] To confirm formation, an aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS to verify the formation of 1-chloro-2,4-dimethylbenzene.[7]

Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern pharmaceutical synthesis.[8][9] 1-Bromo-3-chloro-2,4-dimethylbenzene is an ideal substrate for selective cross-coupling at the C-Br position.

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[5][10] It is a robust method for creating biaryl structures or introducing alkyl/vinyl groups. The catalytic cycle is initiated by the preferential oxidative addition of Pd(0) to the C-Br bond.[11][12]

Catalytic Cycle Diagram

pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂(Br) pd0->pd2 Oxidative Addition pd2_b [Ar-Pd(II)L₂(OR')]⁻ pd2->pd2_b pd2_c Ar-Pd(II)L₂(R') pd2_b->pd2_c Transmetalation pd2_c->pd0 Reductive Elimination product Ar-R' pd2_c->product sub Ar-Br sub->pd2 boronic R'-B(OR)₂ boronic->pd2_b base Base (e.g., K₃PO₄) base->boronic

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol: Synthesis of 3-chloro-2,4-dimethyl-1,1'-biphenyl

Materials:

  • 1-Bromo-3-chloro-2,4-dimethylbenzene (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.) or Pd₂(dba)₃/XPhos catalyst system

  • Potassium phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a reaction vessel, add 1-Bromo-3-chloro-2,4-dimethylbenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Inerting: Seal the vessel and purge with N₂ or Ar for 10-15 minutes.

  • Solvent & Catalyst Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).[13]

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.

This reaction is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[14][15] The reaction couples an amine with an aryl halide, again proceeding via selective oxidative addition at the C-Br position.[16][17]

Catalytic Cycle Diagram

pd0 Pd(0)L₂ pd2 Ar-Pd(II)L₂(Br) pd0->pd2 Oxidative Addition pd2_amido Ar-Pd(II)L₂(NR'R'') pd2->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product sub Ar-Br sub->pd2 amine HNR'R'' amine->pd2 base Base (e.g., NaOtBu) base->amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of N-benzyl-3-chloro-2,4-dimethylaniline

Materials:

  • 1-Bromo-3-chloro-2,4-dimethylbenzene (1.0 eq.)

  • Benzylamine (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • XPhos (or other suitable phosphine ligand) (0.08 eq.)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 eq.), the palladium catalyst, and the ligand to a dry reaction vessel.

  • Reagent Addition: Remove the vessel from the glovebox, and add 1-Bromo-3-chloro-2,4-dimethylbenzene (1.0 eq.), anhydrous toluene, and finally benzylamine (1.2 eq.) via syringe.

  • Inerting: Purge the reaction headspace with N₂ or Ar for 5 minutes.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate. Filter through a pad of celite to remove palladium residues.

  • Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the target arylamine.

Conclusion

1-Bromo-3-chloro-2,4-dimethylbenzene is a highly valuable intermediate for pharmaceutical synthesis due to its predictable and exploitable chemoselectivity. By leveraging well-established organometallic and cross-coupling methodologies, chemists can selectively functionalize the more reactive C-Br bond while preserving the C-Cl bond for potential downstream modifications. The protocols outlined in this guide provide a robust framework for utilizing this intermediate to construct complex molecular architectures essential for the discovery and development of new therapeutic agents.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 12, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved February 12, 2026, from [Link]

  • 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product? (2020, February 3). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 12, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 12, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved February 12, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. - Filo. (2025, June 24). Retrieved February 12, 2026, from [Link]

  • Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. (n.d.). Retrieved February 12, 2026, from [Link]

  • Product Name : 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene - Pharmaffiliates. (n.d.). Retrieved February 12, 2026, from [Link]

  • Benzene, 1-bromo-2-chloro - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]

  • Bromochlorobenzene - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Retrieved February 12, 2026, from [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2026, January 11). Retrieved February 12, 2026, from [Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia. (2016, June 10). Retrieved February 12, 2026, from [Link]

  • US2769815A - Replacement of bromine by chlorine in aromatic compounds - Google Patents. (n.d.).
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  • Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (n.d.). Retrieved February 12, 2026, from [Link]

  • US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents. (n.d.).
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Buchwald-Hartwig amination of 1-Bromo-3-chloro-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chemoselective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2,4-dimethylbenzene

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Its broad substrate scope and functional group tolerance have revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of a challenging substrate: 1-bromo-3-chloro-2,4-dimethylbenzene. This particular molecule presents two key challenges that require careful consideration for a successful and selective transformation:

  • Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring necessitates a catalyst system that can selectively activate the more reactive C-Br bond over the less reactive C-Cl bond.

  • Steric Hindrance: The two methyl groups positioned ortho to the halogen substituents create significant steric congestion around the reaction centers, which can impede the catalytic cycle.

By leveraging modern catalyst systems, this protocol demonstrates a reliable method for the selective mono-amination at the C-Br position, leaving the C-Cl bond intact for potential subsequent transformations.

The Catalytic Cycle: Mechanism of Action

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding these fundamental steps is crucial for rationalizing the choice of reagents and reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) intermediate. This step is typically the rate-determining step of the reaction.[6][7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Buchwald_Hartwig_Cycle cluster_main Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (HNR¹R²) Amido_Complex Ar-Pd(II)(L)-NR¹R² Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination product_out Ar-NR¹R² caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 2. General workflow for the Buchwald-Hartwig amination experiment.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

  • Vessel Preparation: Place an oven-dried Schlenk flask (or screw-cap vial) containing a magnetic stir bar under an inert atmosphere.

  • Addition of Solids: To the flask, add 1-bromo-3-chloro-2,4-dimethylbenzene (220.5 mg, 1.0 mmol), XPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Addition of Liquids: Add anhydrous toluene (5.0 mL) via syringe, followed by morpholine (0.105 mL, 1.2 mmol).

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting aryl bromide.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product, 4-(3-chloro-2,4-dimethylphenyl)morpholine.

Guide to Key Parameter Selection

The choice of catalyst, ligand, base, and solvent are all critical for a successful outcome. [8]The conditions provided in the protocol are a robust starting point, but optimization may be required for different amines or for scaling up the reaction.

Table 2: Parameter Selection and Rationale

ParameterRecommended ChoiceAlternativesRationale & Expert Insights
Palladium Source XPhos Pd G3Pd₂(dba)₃, Pd(OAc)₂Pre-formed palladacycle precatalysts (like G3/G4) are air- and moisture-stable, ensuring accurate stoichiometry and generating the active Pd(0) species reliably in situ. Using Pd(OAc)₂ or Pd₂(dba)₃ requires the separate addition of a ligand.
Ligand XPhos (part of precatalyst)SPhos, BrettPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for coupling sterically hindered substrates. [9]XPhos is a highly general and effective ligand. For particularly challenging couplings, BrettPhos may offer improved performance. [3]
Base NaOtBuLHMDS, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine. NaOtBu is a cost-effective and highly effective base for a wide range of amines. [10]Weaker carbonate or phosphate bases may be used for substrates with base-sensitive functional groups but often require higher temperatures or longer reaction times. [11]
Solvent TolueneDioxane, THF, t-Amyl alcoholAnhydrous, aprotic solvents are standard. Toluene is an excellent choice due to its high boiling point, allowing for a wide range of reaction temperatures. Dioxane is also commonly used. Chlorinated solvents should be avoided as they can interfere with the catalyst. [10]
Temperature 80-110 °CRoom temperature to 130 °CMost Buchwald-Hartwig aminations require heating to facilitate the catalytic cycle, especially for less reactive aryl chlorides or hindered substrates. [12]The recommended range of 80-110 °C is typical for aryl bromide couplings.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Singleton, A. T., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 273-279. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]

  • Kim, S.-T., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 692-701. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available from: [Link]

  • ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Available from: [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]

  • Badsara, S. S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23512-23521. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Badsara, S. S., et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters, 22(12), 4739-4743. Available from: [Link]

  • Leah Fisch. (2019). Buchwald-Hartwig coupling. YouTube. Available from: [Link]

  • ResearchGate. (2012). Conditions for a selective Buchwald-Hartwig amination?. Available from: [Link]

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Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-3-chloro-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Chemoselectivity in Dihalogenated Aromatic Systems

The synthesis of Grignard reagents from dihalogenated aromatic compounds presents a significant challenge in synthetic organic chemistry, demanding precise control over reaction conditions to achieve the desired chemoselectivity. This application note provides a detailed guide for the selective formation of a Grignard reagent from 1-Bromo-3-chloro-2,4-dimethylbenzene. The primary objective is to leverage the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds to favor the oxidative addition of magnesium at the C-Br bond, yielding (3-chloro-2,4-dimethylphenyl)magnesium bromide as the principal product. This approach is critical for researchers and drug development professionals who utilize this intermediate for the construction of complex molecular architectures, where the chlorine atom is retained for subsequent functionalization.

The Scientific Rationale: Exploiting Bond Dissociation Energies

The success of this selective transformation hinges on the fundamental principles of chemical reactivity. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This difference in bond strength dictates that the oxidative addition of magnesium metal to the aryl halide will occur preferentially at the more labile C-Br bond.[1] The general order of reactivity for halogens in Grignard reagent formation is I > Br > Cl.[1] By carefully controlling the reaction parameters, particularly temperature and the method of magnesium activation, this inherent reactivity difference can be exploited to achieve high selectivity.

Experimental Protocol: Synthesis of (3-chloro-2,4-dimethylphenyl)magnesium bromide

This protocol details the direct insertion of magnesium to form the Grignard reagent. It is imperative that all steps are conducted under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organometallic species.[2][3][4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-3-chloro-2,4-dimethylbenzene≥98%(Specify Supplier)
Magnesium turningsHigh purity(Specify Supplier)Must be fresh and shiny in appearance.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-free(Specify Supplier)Freshly distilled from sodium/benzophenone ketyl.
IodineCrystal, Reagent Grade(Specify Supplier)Used as an activating agent.
1,2-DibromoethaneAnhydrous, ≥99%(Specify Supplier)Optional activating agent.
Nitrogen or Argon gasHigh purity(Specify Supplier)For maintaining an inert atmosphere.
Saturated aqueous NH4ClFor quenching.
Diethyl ether or Ethyl acetateAnhydrousFor extraction.
Anhydrous Sodium Sulfate or Magnesium SulfateFor drying.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

  • Syringes and needles

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Validation cluster_usage Downstream Application prep1 Flame-dry all glassware under vacuum prep2 Assemble apparatus under N2/Ar prep1->prep2 prep3 Add Mg turnings & Iodine crystal to flask prep2->prep3 react1 Add anhydrous THF to flask prep3->react1 react2 Prepare solution of aryl halide in THF react1->react2 react3 Add a small aliquot of halide solution to initiate react2->react3 react4 Observe signs of initiation (color change, gentle reflux) react3->react4 react5 Slowly add remaining halide solution react4->react5 react6 Maintain gentle reflux for 2-3 hours react5->react6 analysis1 Withdraw aliquot and quench with I2 or D2O react6->analysis1 usage1 Cool to desired temperature for subsequent reaction react6->usage1 analysis2 Analyze by GC-MS or NMR analysis1->analysis2 usage2 Use the Grignard solution directly usage1->usage2

Caption: Experimental workflow for the selective formation of (3-chloro-2,4-dimethylphenyl)magnesium bromide.

Step-by-Step Procedure
  • Preparation of Apparatus:

    • Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under vacuum.

    • Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon.[5] A calcium chloride drying tube should be placed on top of the condenser.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) into the reaction flask. The magnesium should have a shiny metallic surface. If oxidized (dull appearance), it can be activated by briefly grinding in a mortar and pestle (in a glovebox) or by chemical means in situ.[6]

    • Add a single small crystal of iodine to the flask.[5][7] The iodine will etch the magnesium oxide layer, exposing the reactive metal surface.[2][8] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates successful activation.[2][8]

  • Reaction Initiation:

    • Add a portion of the total anhydrous THF via cannula or syringe to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 1-Bromo-3-chloro-2,4-dimethylbenzene (1.0 equivalent) in the remaining anhydrous THF (to achieve a final concentration of approximately 0.5 M).

    • Add a small amount (approx. 10%) of the halide solution to the stirred magnesium suspension.

    • The reaction mixture may need to be gently warmed with a heat gun or water bath to initiate. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or brownish solution, and spontaneous, gentle refluxing of the solvent.[9][10] If the reaction does not start, sonication can be a useful mechanical initiation method.[2][7]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining solution of 1-Bromo-3-chloro-2,4-dimethylbenzene dropwise from the funnel at a rate that maintains a steady but controlled reflux.[3][5] The reaction is exothermic, and an ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.

    • After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The reaction is typically complete when most of the magnesium has been consumed.

  • Validation and Quantification (Optional but Recommended):

    • The concentration of the newly formed Grignard reagent should be determined before use in subsequent steps.[5] A common method is titration against a standard solution of iodine until the characteristic color of I2 persists.[5]

    • To confirm chemoselectivity, a small aliquot of the Grignard solution can be withdrawn, quenched with D₂O, and analyzed by GC-MS or ¹H NMR to verify the selective replacement of bromine with deuterium.

Expertise & Experience: Troubleshooting and Key Considerations

As a Senior Application Scientist, I emphasize that Grignard reactions, while fundamental, are notoriously sensitive and require meticulous attention to detail.

  • The Criticality of Anhydrous Conditions: The primary cause of failure in Grignard synthesis is the presence of moisture.[4] Grignard reagents are potent bases and will be rapidly quenched by protic sources like water or alcohols.[4][11][12] Ensure all glassware is rigorously dried and solvents are of the highest anhydrous quality.

  • Magnesium Quality and Activation: The passive layer of magnesium oxide on the surface of the turnings is a significant barrier to reaction initiation.[6][8] Do not proceed if your magnesium is dull. Activation is not just a recommendation; it is often essential for success.[8] In addition to iodine, pre-activation with reagents like diisobutylaluminum hydride (DIBAH) has been shown to enable reliable initiation at lower temperatures.[13]

  • Initiation "Tricks of the Trade": If a reaction is stubborn to initiate, adding a small amount of a pre-formed Grignard reagent can often trigger the reaction. A single drop of methylmagnesium bromide or a similar reactive Grignard can be sufficient.

  • Side Reactions - Wurtz Coupling: A common side reaction is the Wurtz-type coupling of the aryl halide with the formed Grignard reagent, leading to the formation of a biaryl impurity. This is often minimized by slow addition of the halide solution to maintain a low concentration relative to the magnesium, and by avoiding excessively high temperatures.

Reaction Mechanism Visualization

The mechanism proceeds via a single-electron transfer (SET) from the magnesium surface to the aryl halide.[9][11]

G cluster_mech Chemoselective Grignard Formation Mechanism A Ar-Br (1-Bromo-3-chloro-2,4-dimethylbenzene) C [Ar-Br]•⁻ (Radical Anion Intermediate) A->C SET B Mg(0) (Magnesium Surface) B->C D Ar• (Aryl Radical) C->D Dissociation F Ar-Mg-Br ((3-chloro-2,4-dimethylphenyl)magnesium bromide) D->F Radical Recombination E Mg(I)Br (Surface Bound) E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Bromo-chloro-dimethylbenzene Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals who are tackling the purification of bromo-chloro-dimethylbenzene isomers. As positional isomers, these compounds often exhibit very similar physical and chemical properties, making their separation a significant challenge. This resource provides in-depth, experience-based guidance in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating bromo-chloro-dimethylbenzene isomers using column chromatography?

A1: The separation of bromo-chloro-dimethylbenzene isomers relies on the principle of differential adsorption.[1] Column chromatography is a solid-liquid technique where a solid stationary phase (typically silica gel) adsorbs the components of a mixture passed through it using a liquid mobile phase.[1][2] Although the isomers have the same molecular formula, subtle differences in their dipole moments and molecular shapes, due to the relative positions of the bromine, chlorine, and methyl groups, cause them to interact differently with the polar stationary phase.[3] The isomer that interacts less strongly with the stationary phase will be carried along more readily by the mobile phase and elute from the column first.[1][4]

Q2: How do I choose the correct stationary phase for this separation?

A2: For separating aromatic positional isomers like bromo-chloro-dimethylbenzene, the choice of stationary phase is critical.

  • Silica Gel (SiO₂): This is the most common and effective choice for normal-phase chromatography of these isomers.[3][5] Its slightly acidic surface provides the necessary polarity for differential adsorption. Standard mesh sizes like 60-120 or 100-200 are suitable for gravity chromatography, while smaller particle sizes (e.g., 230-400 mesh) are used for flash chromatography to achieve higher resolution.[4][6]

  • Alumina (Al₂O₃): Alumina is another option and is available in acidic, neutral, or basic forms.[5][7] For halogenated aromatics, neutral alumina can be a good alternative if the compounds show instability or irreversible adsorption on the more acidic silica gel.[6]

  • Specialty Phases: While more common in HPLC, stationary phases like phenyl- or pentafluorophenyl (PFP)-bonded silica can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[8][9] However, for preparative scale column chromatography, silica gel remains the primary workhorse.

Q3: How do I select the best mobile phase (eluent) to separate my isomers?

A3: Mobile phase selection is arguably the most critical variable and must be optimized empirically. The goal is to find a solvent system that provides a significant difference in the affinity of the isomers for the stationary phase.

  • Start with Thin-Layer Chromatography (TLC): Before packing a column, you must determine the optimal solvent system using TLC.[2][4] This allows you to quickly test various solvent polarities to find one that separates the isomers. The ideal solvent system should give a retention factor (Rf) of approximately 0.3-0.4 for the target isomers and show clear separation between the spots.[6]

  • Use a Low-Polarity Solvent System: Bromo-chloro-dimethylbenzene isomers are relatively non-polar. Therefore, a non-polar solvent system, typically a mixture of a hydrocarbon and a slightly more polar solvent, is required. Common starting points include:

    • Hexane / Ethyl Acetate

    • Hexane / Dichloromethane

    • Hexane / Toluene[10]

  • Employ Gradient Elution: It is often beneficial to start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) during the elution process.[4][5] This technique, known as gradient elution, helps to first elute the least polar isomer cleanly, followed by the more tightly-bound isomers.

Q4: My compounds are colorless. How do I track them during the chromatography process?

A4: Since the isomers are colorless, you cannot monitor the separation visually.[2] The standard procedure involves collecting sequential fractions of the eluent and analyzing them to determine which ones contain your compounds.[2][11]

  • Fraction Collection: Collect the solvent eluting from the column in a series of labeled test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are a common starting point.

  • TLC Analysis: Spot a small amount from each fraction onto a TLC plate.[11] After developing the plate, you can visualize the spots using a non-destructive method like a UV lamp, as aromatic compounds are typically UV-active.[12][13] Alternatively, destructive methods like staining with iodine vapor or potassium permanganate can be used.[12][13]

  • Combine and Isolate: Once you have identified the fractions containing each pure isomer, you can combine the relevant fractions and remove the solvent by rotary evaporation to isolate the purified compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q5: My isomers are not separating and are eluting together (co-elution). What should I do?

A5: Co-elution is the most common challenge in isomer separation and indicates insufficient resolution.[14]

  • Cause: The mobile phase is likely too polar. A polar eluent will move all components through the column quickly without allowing for sufficient interaction with the stationary phase, leading to poor separation.[5]

  • Solution 1: Decrease Mobile Phase Polarity: Based on your initial TLC results, prepare a new mobile phase with a lower percentage of the polar component. For example, if you used 10% ethyl acetate in hexane, try 5% or even 2%. Run new TLC plates to confirm that this new system provides better separation.

  • Solution 2: Use a Different Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. If hexane/ethyl acetate fails, try a hexane/dichloromethane or hexane/toluene system.[10]

  • Solution 3: Improve Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation.[15][16] Ensure your column is packed uniformly without any air bubbles.[17]

  • Solution 4: Reduce the Flow Rate: Increasing the flow rate can decrease resolution.[18] If using flash chromatography, try reducing the pressure. In gravity chromatography, ensure the flow is slow and steady.

Q6: My compound seems to be stuck at the top of the column and won't elute. What is happening?

A6: This issue indicates that the compound is too strongly adsorbed to the stationary phase.

  • Cause 1: The mobile phase is not polar enough to displace the compound from the silica gel.[6]

  • Solution 1: Gradually increase the polarity of the mobile phase (gradient elution).[4] If you started with 2% ethyl acetate in hexane, slowly increase it to 5%, then 10%, and so on, while collecting fractions. This should eventually provide enough eluotropic strength to move the compound.

  • Cause 2: The compound may be decomposing on the acidic silica gel.[6]

  • Solution 2: Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, consider switching to a less acidic stationary phase like neutral alumina.[6]

Q7: The spots on my analytical TLC plates are streaky or "tailing." How will this affect my column, and how can I fix it?

A7: Tailing on a TLC plate is a strong indicator of problems you will face on the column, often leading to broad, overlapping bands and poor separation.[4]

  • Cause 1: Sample Overload: Too much sample was spotted on the TLC plate. This is a common cause and can be checked by spotting a more dilute sample.

  • Cause 2: Undesirable Secondary Interactions: The analyte may have acidic or basic functional groups that interact too strongly with the stationary phase. While bromo-chloro-dimethylbenzene itself is neutral, impurities in your sample might be the cause.

  • Solution: Add a modifier to your mobile phase. For acidic impurities, adding a very small amount (~0.5%) of acetic acid can help. For basic impurities, adding ~0.5% triethylamine can improve peak shape.[19]

  • Cause 3: Insolubility: The compound may be poorly soluble in the chosen mobile phase, causing it to streak from the origin.

  • Solution: Ensure your crude sample is fully dissolved in the solvent used for loading, and try to find a mobile phase system in which the compounds are reasonably soluble.[6]

Q8: The solvent flow through my column is extremely slow or has stopped completely.

A8: A blocked column can be frustrating and can ruin a separation.

  • Cause 1: Column Packed Too Tightly: Using very fine silica gel without applying pressure can result in a very slow flow rate.

  • Solution 1: If possible, apply gentle positive pressure (flash chromatography) to speed up the flow.

  • Cause 2: Clogging at the Frit/Cotton Plug: Fine particles of silica may have clogged the bottom of the column.[17]

  • Solution 2: This is difficult to fix mid-run. Prevention is key: ensure the sand layer at the bottom and top of the column is adequate to contain the silica.

  • Cause 3: Sample Precipitation: The sample may have precipitated upon being loaded onto the column if it is not soluble in the mobile phase.[6]

  • Solution 3: This often requires repacking the column. Before loading, ensure your sample is dissolved in a minimum amount of solvent, preferably the eluent itself.

Visualized Experimental Workflow & Troubleshooting

Experimental Workflow Diagram

This diagram outlines the logical flow of the entire separation process, from initial method development to the final isolation of pure isomers.

Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Separation cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Optimization - Test various solvent systems (e.g., Hex/EtOAc) - Aim for Rf ~0.3-0.4 and max separation (ΔRf) Pack 2. Pack Column - Use wet slurry method with optimized eluent - Add sand layers at bottom and top TLC->Pack Load 3. Load Sample - Dissolve crude mixture in minimal solvent - Carefully add to top of column Pack->Load Elute 4. Elute & Collect - Run column with optimized mobile phase - Collect sequential fractions Load->Elute Analyze 5. Analyze Fractions - Spot each fraction on a TLC plate - Visualize with UV lamp Elute->Analyze Combine 6. Combine Fractions - Group fractions containing each pure isomer Analyze->Combine Isolate 7. Isolate Product - Remove solvent via rotary evaporation - Confirm purity (e.g., NMR, GC-MS) Combine->Isolate

Caption: A step-by-step workflow for separating isomers via column chromatography.

Troubleshooting Decision Tree

This decision tree provides a logical path to diagnose and resolve common issues during the separation.

Caption: A logical decision tree for troubleshooting common chromatography issues.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the separation of bromo-chloro-dimethylbenzene isomers.

Materials:

  • Crude mixture of bromo-chloro-dimethylbenzene isomers

  • Chromatography column with stopcock

  • Silica gel (e.g., 100-200 mesh)

  • Solvents: Hexane, Ethyl Acetate (or other optimized solvents)

  • Sand (purified)

  • Cotton or glass wool

  • TLC plates (silica gel coated with UV indicator)

  • Fraction collection tubes/flasks

  • UV Lamp

Step 1: Mobile Phase Selection using TLC

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10).

  • Dissolve a small amount of your crude mixture in a volatile solvent.

  • Spot the mixture onto separate TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the plates under a UV lamp and identify the solvent system that gives the best separation between the isomer spots, with Rf values ideally between 0.2 and 0.5.[2][3]

Step 2: Column Preparation and Packing (Wet Slurry Method)

  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[15]

  • Close the stopcock. Fill the column about one-third full with your chosen starting eluent (the least polar solvent mixture).

  • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 20-50g of silica per 1g of crude mixture) with the eluent.[5]

  • Pour the slurry into the column. Use a funnel to prevent spilling. Tap the side of the column gently to help the silica settle uniformly and dislodge any air bubbles.[4]

  • Open the stopcock to allow some solvent to drain, which helps in uniform packing. Continuously add more slurry and eluent, never allowing the silica bed to run dry.

  • Once all the silica has settled, add a final ~1 cm layer of sand on top to protect the silica bed during sample and eluent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dissolve the crude isomer mixture (e.g., 1g) in the minimum possible volume of the eluent or a low-boiling-point solvent like dichloromethane.

  • Using a pipette, carefully and slowly add the dissolved sample solution to the top of the column, directly onto the center of the sand layer. Try not to disturb the surface.

  • Open the stopcock and drain the solvent until the sample has fully entered the sand/silica bed.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and push the entire sample onto the silica. Repeat this wash step 2-3 times.

Step 4: Elution and Fraction Collection

  • Once the sample is loaded, carefully fill the top of the column with the mobile phase.

  • Open the stopcock and begin collecting the eluting solvent in numbered fractions.

  • Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry, which would cause cracking and ruin the separation.

  • If using a gradient, start with the least polar solvent mixture determined in Step 1. After a set volume (e.g., 2-3 column volumes), gradually increase the polarity by using pre-mixed solutions of increasing ethyl acetate concentration.

Step 5: Analysis of Fractions and Product Isolation

  • Use TLC to analyze the collected fractions. You can spot multiple fractions on a single TLC plate for efficiency.[11]

  • Develop the TLC plate in your optimized solvent system and visualize under UV light.

  • Identify the fractions that contain only a single spot corresponding to one of the pure isomers.

  • Combine the pure fractions for each isomer into separate flasks.

  • Remove the solvent using a rotary evaporator to yield the purified bromo-chloro-dimethylbenzene isomer.

  • Determine the yield and confirm the purity and identity of each isomer using analytical techniques such as NMR spectroscopy or GC-MS.

References

  • Quora. (2018).
  • Chrom Tech, Inc. (2024).
  • Biotage. (2023).
  • YouTube. (2022). Colorless Column.
  • Longdom Publishing.
  • Contentstack. (2025).
  • Chromatography Today. (2022). Easy purification of isomers with prepacked glass columns.
  • Benchchem. (2025).
  • University of Rochester, Department of Chemistry.
  • Welch Materials. (2024).
  • Reddit. (2025).
  • Hawach. (2025).
  • Unknown Source.
  • ResearchGate. (2022). Substituted benzene compounds used as selectivity probes.
  • Amrita Virtual Lab.
  • Chemistry LibreTexts. (2025). 5.
  • Organic Chemistry at CU Boulder.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Columbia University.
  • Chemistry LibreTexts. (2022). 2.
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together.

Sources

thermal stability and storage conditions for bromochloroxylenes

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Thermal Stability, Storage Protocols, and Troubleshooting Guide

Executive Summary & Core Physical Data

Bromochloroxylenes (mixed-halo dimethylbenzenes) are critical intermediates in cross-coupling chemistries (Suzuki-Miyaura, Buchwald-Hartwig). While generally stable under ambient conditions, they exhibit specific sensitivities to photolytic dehalogenation and radical-mediated oxidation at the benzylic position.

The following data summarizes the physical baselines for the most common isomers used in drug discovery (e.g., 2-Bromo-5-chloro-m-xylene).

Table 1: Key Physical & Stability Properties
PropertyValue / RangeCritical Note
Physical State Liquid or Low-Melting SolidIsomer dependent. 2-Bromo-5-chloro-m-xylene mp: 22-23°C .
Boiling Point 205°C – 215°CHigh boiling point allows for high-temp reactions, but vacuum distillation is recommended to prevent tarring .
Flash Point ~79°C – 85°CCombustible. Do not use open flames. Requires grounding during transfer .
Density ~1.37 – 1.48 g/mLSignificantly denser than water; will form the bottom layer in aqueous extractions.
Primary Degradation Photolytic C-Br CleavageTurns yellow/orange upon UV exposure due to radical formation and Br₂ release .
Storage Class Cool, Dry, Dark, InertArgon overlay is superior to Nitrogen due to density.

Storage & Handling Protocols (The "Why" & "How")

Q: What are the absolute critical storage conditions?

A: To maintain >98% purity for extended periods (6+ months), you must control three variables: Photon Flux, Oxygen, and Temperature.

  • Light Exclusion (Critical):

    • Mechanism:[1][2][3] The C-Br bond energy (~280 kJ/mol) is susceptible to homolytic cleavage by UV-Vis light. This generates aryl radicals and bromine radicals.

    • Protocol: Store in amber glass. Wrap clear vessels in aluminum foil immediately after use.

  • Inert Atmosphere:

    • Mechanism:[1][2][3] Benzylic hydrogens (on the methyl groups) are prone to autoxidation, forming hydroperoxides, especially if initiated by trace radical formation from light exposure.

    • Protocol: Backfill headspace with Argon . Argon is heavier than air and provides a more effective "blanket" over the liquid surface than Nitrogen.

  • Temperature:

    • Recommendation:2°C to 8°C is optimal.

    • Reasoning: While chemically stable at Room Temperature (RT), lower temperatures kinetically inhibit the radical chain propagation steps of degradation.

Visual Workflow: Incoming QC & Storage Decision Tree

StorageLogic Start Incoming Material (Bromochloroxylene) CheckState Physical State Check (@ 20°C) Start->CheckState Liquid Liquid Phase CheckState->Liquid Low MP Isomers Solid Solid/Semi-Solid CheckState->Solid High MP Isomers Inspect Visual Inspection (Color Check) Liquid->Inspect Solid->Inspect Clear Clear/Colorless Inspect->Clear Pass Yellow Yellow/Orange (Degradation) Inspect->Yellow Fail Action2 Store: Amber Glass + Argon Overlay + 4°C Fridge Clear->Action2 Action1 Purify (Distillation/Recryst) Yellow->Action1 Action1->Action2 Post-Purification

Figure 1: Decision logic for handling incoming bromochloroxylene shipments to ensure long-term stability.

Troubleshooting & FAQs

Scenario 1: Discoloration

User Question: "My 4-bromo-2-chloro-m-xylene was colorless when bought, but now it has a distinct yellow/orange tint. Is it still usable?"

Technical Diagnosis: The color change indicates photolytic degradation .

  • Mechanism: UV light cleaves the C-Br bond.

  • Byproducts: The yellow color typically comes from trace amounts of free Bromine (

    
    ) or conjugated biphenyl impurities formed via radical coupling (homolytic aromatic substitution).
    
  • Impact: For rough synthesis (e.g., early-stage alkylation), it may be usable. For sensitive metal-catalyzed couplings (Suzuki/Buchwald), it will poison the catalyst . Oxidative addition of Pd(0) will be competed for by the

    
     or impurities.
    

Corrective Protocol:

  • Liquid Isomers: Perform a vacuum distillation . The colored impurities are usually higher-boiling oligomers or volatile

    
     that can be removed.
    
  • Solid Isomers: Recrystallize from minimal hot hexane or ethanol.

  • Verification: Check the refractive index or run a GC-MS. If the main peak is >97% area, the color is likely due to ppm-level impurities.

Scenario 2: Thermal Processing

User Question: "Can I heat this compound to 150°C for a neat reaction? What is the thermal limit?"

Technical Diagnosis: Bromochloroxylenes are thermally robust up to ~200°C in the absence of nucleophiles or radicals. However, two risks exist:

  • Flash Point: The flash point is ~80°C. Heating to 150°C in an open vessel is a severe fire hazard .

  • Dehydrohalogenation: At high temperatures (>180°C), especially in the presence of trace moisture or Lewis acids, they can release HBr/HCl gas.

Safety Protocol:

  • System: Use a sealed pressure vessel or a reflux setup with a condenser cooled to <10°C.

  • Atmosphere: Strictly Nitrogen/Argon. Oxygen at 150°C will rapidly oxidize the methyl groups to benzoic acids/aldehydes.

Scenario 3: Solubility & Extraction

User Question: "I'm trying to extract the product, but I can't see the phase boundary clearly."

Technical Diagnosis: Bromochloroxylenes have a density of ~1.37–1.48 g/mL.

  • Issue: If extracting with dichloromethane (DCM, d=1.33), the densities are too similar, causing emulsion or phase inversion confusion.

  • Solution: Use Ethyl Acetate (d=0.90) or Diethyl Ether (d=0.71) for extraction. The organic layer will be clearly on top , and the aqueous layer on the bottom.

Degradation Pathway Visualization

Understanding how the molecule breaks down helps in preventing it. The diagram below illustrates the competing pathways of Photolysis (Light) vs. Autoxidation (Air).

DegradationPath Source Bromochloroxylene (Intact) UV UV Light / Heat Source->UV O2 Oxygen (Air) Source->O2 Radical Aryl Radical + Br• UV->Radical Homolytic Cleavage Dimer Biaryl Impurities (Dimerization) Radical->Dimer Bromine Free Br2 (Yellow Color) Radical->Bromine BenzylRad Benzylic Radical O2->BenzylRad H-Abstraction Peroxide Hydroperoxide BenzylRad->Peroxide Acid Benzoic Acid Deriv. (White Precipitate) Peroxide->Acid Oxidation

Figure 2: Mechanistic pathways for degradation. Note that "Yellowing" is a sign of the upper pathway (Light), while "Precipitation" often indicates the lower pathway (Oxidation).

References

  • Oakwood Chemical. (n.d.). 2-Bromo-5-chloro-m-xylene Product Specifications. Retrieved February 12, 2026, from [Link]

  • Li, L., Liu, W., Mu, X., Mi, Z., & Li, C. J. (2016).[4] Photo-induced iodination of aryl halides under very mild conditions.[4] Nature Protocols, 11(10), 1948–1954.[4] (Cited for general aryl halide photolytic mechanisms). [Link]

Sources

Validation & Comparative

High-Resolution 1H NMR Benchmarking: 1-Bromo-3-chloro-2,4-dimethylbenzene vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

Objective: This guide provides a definitive structural verification framework for 1-Bromo-3-chloro-2,4-dimethylbenzene . In drug discovery and intermediate synthesis, distinguishing this specific 1,2,3,4-substituted arene from its thermodynamic regioisomers (specifically the 1,2,4,5-substituted analogs) is critical.

The Core Differentiator: The presence of two ortho-coupled aromatic protons (


) is the diagnostic "fingerprint" that validates this structure, distinguishing it from the isolated para-protons (singlets) found in common impurities.

Theoretical Spectral Profile & Analysis

Note: Values below are derived from standard substituent additivity rules (Curphy-Morrison) and validated against similar polysubstituted benzene systems.

The Aromatic Region (6.5 – 7.6 ppm)

The aromatic ring contains two protons at positions 5 and 6. Their relationship is ortho , resulting in a distinct splitting pattern.

ProtonPositionMultiplicityApprox.[1][2][3][4][5][6][7] Shift (

)
Coupling Constant (

)
Structural Logic
H-6 Ortho to BrDoublet (d)7.35 – 7.45 ppm ~8.0 – 8.2 HzDeshielded by the inductive effect of the ortho-Bromine (+0.22 ppm effect).
H-5 Meta to ClDoublet (d)6.95 – 7.05 ppm ~8.0 – 8.2 HzShielded relative to H-6; ortho to a Methyl group (-0.17 ppm effect).

Key Insight: The observation of an AB or AX quartet system (two doublets) is the "Go/No-Go" signal for the 1,2,3,4-substitution pattern.

The Aliphatic Region (2.0 – 2.5 ppm)

The molecule possesses two non-equivalent methyl groups.

GroupPositionMultiplicityApprox.[1][2][3][4][5][7][8] Shift (

)
Environment Description
2-Me Between Br/ClSinglet (s)2.38 – 2.42 ppm Sterically Crowded: "Sandwiched" between two halogens. Deshielding cone effects shift this downfield.
4-Me Ortho to ClSinglet (s)2.25 – 2.30 ppm Less crowded; adjacent to only one halogen and one proton.

Comparative Analysis: Target vs. Critical Isomer

The most common synthetic error in halogenating xylenes is producing the symmetric 1,2,4,5-isomer. You must differentiate the Target from the Isomer .

Comparison Candidate: 1-Bromo-5-chloro-2,4-dimethylbenzene (1,2,4,5-substituted).

Table 1: Comparative Spectral Data
FeatureTarget Molecule (1,2,3,4-Subst.)Common Isomer (1,2,4,5-Subst.)Diagnostic Verdict
Aromatic Multiplicity Two Doublets (

Hz)
Two Singlets CRITICAL CHECK
Proton Relationship H5 and H6 are adjacent (Ortho)H3 and H6 are Para (Isolated)Ortho coupling proves Target.
Symmetry AsymmetricAsymmetric (but para protons)Lack of splitting = Wrong Isomer.
Methyl Shifts Distinct (

ppm)
DistinctLess reliable than aromatic splitting.
Visualization: Structural Elucidation Workflow

The following decision tree outlines the logical flow for confirming the product structure using 1H NMR.

NMR_Logic_Flow Start Crude Product NMR Spectrum Aromatic_Region Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic_Region Splitting_Check Check Multiplicity of Ar-H Signals Aromatic_Region->Splitting_Check Singlets Two Singlets Observed (No Coupling) Splitting_Check->Singlets Para Pattern Doublets Two Doublets Observed (J ~ 8 Hz) Splitting_Check->Doublets Ortho Pattern Conclusion_Isomer Isomer Identified: 1-Bromo-5-chloro-2,4-dimethylbenzene (Para-protons isolated) Singlets->Conclusion_Isomer Conclusion_Target Target Confirmed: 1-Bromo-3-chloro-2,4-dimethylbenzene (Ortho-protons adjacent) Doublets->Conclusion_Target

Figure 1: Decision logic for distinguishing the 1,2,3,4-substituted target from its para-substituted regioisomer.

Experimental Protocol (Self-Validating)

Scope: This protocol ensures high-resolution data capable of resolving the ~8 Hz coupling constants required for identification.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid analyte.

    • Why: Concentrations <5 mg may yield poor signal-to-noise ratios; >20 mg can cause viscosity broadening.

  • Solvent: Add 0.6 mL of CDCl3 (Chloroform-d, 99.8% D).

    • Additive: Ensure solvent contains 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (common in halogenation reactions).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Number of Scans (NS): 16 (Sufficient for >10mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Note: Accurate integration of methyls requires D1

      
       5*T1. For structural ID, 1.0s is sufficient.
      
  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Temperature: 298 K (25°C).

Data Processing
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around aromatic signals.

  • Referencing: Calibrate the TMS singlet to 0.00 ppm . Alternatively, use the residual CHCl3 peak at 7.26 ppm .

  • Peak Picking: Enable "Peak Picking" with a threshold of 0.5 Hz to accurately measure the coupling constant (

    
    ) between the aromatic doublets.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Authoritative source for additivity rules and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction tables).

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for validating benzene derivative shifts).

Sources

GC-MS fragmentation pattern of 1-Bromo-3-chloro-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern of 1-Bromo-3-chloro-2,4-dimethylbenzene

For researchers and professionals in synthetic chemistry, environmental analysis, and drug development, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This guide offers a comprehensive analysis of the electron ionization (EI) mass spectrometric fragmentation behavior of 1-Bromo-3-chloro-2,4-dimethylbenzene, a halogenated aromatic compound. By delving into the principles of its fragmentation, comparing it with analytical alternatives, and providing a robust experimental protocol, this document serves as a practical resource for scientists seeking to characterize similar molecular structures.

The Power of Electron Ionization for Structural Elucidation

Electron Ionization (EI) is a foundational technique in mass spectrometry, prized for its ability to generate reproducible and information-rich mass spectra.[1][2] In EI, molecules in the gas phase are bombarded by a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule. This process forms a positively charged radical cation known as the molecular ion (M•+).[3] The energy imparted during ionization is substantial, often leading to extensive and predictable bond cleavages. This "hard" ionization method creates a unique fragmentation pattern that acts as a molecular fingerprint, which is invaluable for identifying unknown compounds by comparing the resulting spectrum to established libraries.[1][2]

Predicted Fragmentation Pathway of 1-Bromo-3-chloro-2,4-dimethylbenzene

The Molecular Ion (M•+)

The first crucial observation in the mass spectrum is the molecular ion peak. For 1-Bromo-3-chloro-2,4-dimethylbenzene (C₈H₈BrCl), the presence of bromine and chlorine, both of which have significant natural isotopes, creates a distinctive isotopic cluster for the molecular ion.

  • Chlorine Isotopes: 75.8% ³⁵Cl and 24.2% ³⁷Cl (approx. 3:1 ratio).[3][4]

  • Bromine Isotopes: 50.7% ⁷⁹Br and 49.3% ⁸¹Br (approx. 1:1 ratio).[4]

This combination results in a characteristic cluster of peaks for any fragment containing both atoms. The nominal molecular weight is 218 amu (for C₈H₈⁷⁹Br³⁵Cl). The isotopic pattern will show peaks at M, M+2, and M+4, with relative intensities reflecting the combined probabilities of the isotopes.

Primary Fragmentation Pathways

Following ionization, the molecular ion undergoes fragmentation through several competing pathways. The most favored pathways involve the cleavage of the weakest bonds or the formation of the most stable carbocations.[5]

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for alkylbenzenes is the loss of a methyl group via benzylic cleavage. This results in the formation of a stable bromochlorodimethylbenzyl cation. This is often a prominent peak in the spectra of xylene derivatives.

  • Loss of a Bromine Radical (•Br): The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond. Therefore, the expulsion of a bromine radical is a highly probable fragmentation event.[6] This leads to the formation of a chlorodimethylphenyl cation.

  • Loss of a Chlorine Radical (•Cl): While less favorable than bromine loss, the cleavage of the C-Cl bond will also occur, resulting in a bromodimethylphenyl cation.

These primary fragmentation events can be followed by secondary fragmentations, such as the sequential loss of the remaining substituents or the elimination of neutral molecules like acetylene (C₂H₂) from the aromatic ring.

Figure 1. Predicted EI-MS fragmentation pathway for 1-Bromo-3-chloro-2,4-dimethylbenzene.

Summary of Predicted Key Ions
m/z (Nominal) Proposed Fragment Ion Formation Pathway Notes
218, 220, 222[C₈H₈BrCl]•+Molecular Ion (M•+)Isotopic cluster due to Br and Cl.
203, 205, 207[C₇H₅BrCl]+M•+ - •CH₃Loss of a methyl radical.
183, 185[C₈H₈Br]+M•+ - •ClLoss of a chlorine radical.
139, 141[C₈H₈Cl]+M•+ - •BrLoss of a bromine radical.
124, 126[C₇H₅Cl]+[M-CH₃]+ - •BrSequential loss of methyl then bromine.
103[C₈H₇]+[M-Br-Cl]+Loss of both halogens.
91[C₇H₇]+Rearrangement/Loss from alkyl side chainPossible tropylium ion formation.[3]

Comparison with Alternative Analytical Approaches

While GC-EI-MS is a powerful tool for structural identification, other methods can provide complementary information or may be better suited for specific analytical goals.

  • Soft Ionization Mass Spectrometry: Techniques like Chemical Ionization (CI) are "softer," meaning they impart less energy to the analyte molecule.[5] This results in significantly less fragmentation and a much more abundant molecular ion peak. CI would be the preferred method if the primary goal is to confirm the molecular weight of the compound with high confidence, rather than elucidating its structure through fragmentation.

  • GC with Flame Ionization Detection (FID): FID is a highly sensitive and robust detector for hydrocarbons.[7] It is an excellent choice for quantitative analysis when the identity of the compounds in a mixture is already known. However, it provides no structural information, making it unsuitable for identifying unknown compounds.

  • GC with Retention Index (RI): For separating and identifying structural isomers, which may have very similar mass spectra, using retention indices can be highly effective.[8] The retention index is a value that relates the retention time of a compound to those of n-alkane standards. By comparing the experimental RI to database values, isomers like 1-Bromo-3-chloro-2,4-dimethylbenzene and 1-Bromo-4-chloro-2,3-dimethylbenzene can be distinguished.[8][9]

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 1-Bromo-3-chloro-2,4-dimethylbenzene and similar compounds. The causality behind these choices is to ensure good chromatographic separation, sensitive detection, and reproducible fragmentation.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Dissolve sample in high-purity solvent (e.g., Hexane, Ethyl Acetate) Prep2 Prepare serial dilutions for calibration curve (1-100 µg/mL) Prep1->Prep2 Prep3 Add internal standard (if quantification is needed) Prep2->Prep3 Inject Inject 1 µL into GC Prep3->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Electron Multiplier Analyze->Detect Process Acquire Total Ion Chromatogram (TIC) Detect->Process Extract Extract Mass Spectrum of Target Peak Process->Extract Identify Identify Fragments & Compare to Predicted Pattern Extract->Identify

Figure 2. General workflow for the GC-MS analysis of halogenated aromatic compounds.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a concentration of 1 mg/mL. The choice of solvent is critical to avoid co-elution with the analyte.

    • Perform serial dilutions to prepare calibration standards if quantitative analysis is required.

    • For precise quantification, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent 6890/7890 or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. A splitless injection may be used for trace analysis.

    • Injector Temperature: 250°C. This ensures rapid volatilization without thermal degradation.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min). Helium is inert and provides good efficiency.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness). This type of column separates compounds primarily based on boiling point and is robust for a wide range of analytes.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min. A controlled ramp ensures separation from impurities and isomers.

      • Final hold: Hold at 280°C for 5 minutes to elute any high-boiling compounds.

  • Mass Spectrometry (MS) Conditions:

    • MS System: Agilent 5975/5977 Mass Selective Detector or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra for library matching.

    • Ion Source Temperature: 230°C. This temperature is high enough to prevent condensation but low enough to minimize thermal degradation within the source.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 450. This range will cover the molecular ion and all expected significant fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from entering and saturating the MS detector.

Conclusion

The GC-MS analysis of 1-Bromo-3-chloro-2,4-dimethylbenzene under electron ionization is predicted to yield a rich and informative fragmentation pattern. The characteristic isotopic signatures of bromine and chlorine provide high confidence in identifying halogen-containing fragments. The primary fragmentation pathways are expected to involve the loss of methyl, bromine, and chlorine radicals, leading to a series of stable cationic fragments. By understanding these fragmentation principles and employing a robust analytical protocol, researchers can confidently identify this molecule and distinguish it from structural isomers, contributing to advancements in chemical synthesis and analysis.

References

  • Wikipedia. Electron ionization . [Link]

  • Stults, C. L. M., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations . Journal of the American Society for Mass Spectrometry. [Link]

  • NIST. Benzene, 1-bromo-3-chloro- . NIST Chemistry WebBook. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research & Reviews: Journal of Chemistry. [Link]

  • Simpen, I. N., & Mulyani, R. (2021). A Mini-Review of Step-by-Step Interpretation of Gas Chromatography-Mass Spectrometry (GC-MS) Data for Novice . Indonesian Journal of Multidisciplinary Research. [Link]

  • Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns . YouTube. [Link]

  • University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS) . [Link]

  • Budzikiewicz, H., & Pesch, R. (1976). Mass Spectrometric Analysis. Aromatic Halogenated Compounds . Analytical Chemistry. [Link]

  • PubChem. 1-Bromo-4-chloro-2,3-dimethylbenzene . National Center for Biotechnology Information. [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry . [Link]

  • Sparkman, O. D. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I . LCGC International. [Link]

  • PubChem. 1-Chloro-2,4-dimethylbenzene . National Center for Biotechnology Information. [Link]

  • SCION Instruments. Trace Impurities in Mixed Xylenes by GC UOP Method 931-10 . [Link]

  • Szucs, S., et al. (2002). Simultaneous determination of styrene, toluene, and xylene metabolites in urine by gas chromatography/mass spectrometry . Archives of Toxicology. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products . RSC Advances. [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane . [Link]

  • Sparkman, O. D. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II . Spectroscopy Online. [Link]

  • Lee, S., & Liu, S. (2018). GC/MS analysis shows that the composition of the oily deposition from xylene plasma is mainly 1,2-di-p-tolylethane (DPTE) . ResearchGate. [Link]

  • Agilent Technologies. A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System . [Link]

  • Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution . Accounts of Chemical Research. [Link]

  • JEOL. Identifying structural isomers using retention index- Qualitative analysis of mixed xylenes in lacquer paint using msFineAnalysis iQ . [Link]

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A Senior Application Scientist's Guide to Differentiating Aryl Bromides and Chlorides via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers and professionals in drug development and chemical synthesis, the precise identification of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for functional group analysis due to its speed, reliability, and non-destructive nature. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in aromatic systems, offering field-proven insights to aid in spectral interpretation and compound verification.

The Vibrational Basis for Differentiating Aryl Halides

The ability to distinguish between an aryl chloride and an aryl bromide using FTIR hinges on the principles of molecular vibrations. The absorption of infrared radiation excites specific vibrational modes within a molecule. The frequency of this absorption is primarily determined by two factors: the mass of the atoms involved in the bond and the strength of that bond, as described by Hooke's Law.

The fundamental relationship is that bonds with heavier atoms and weaker bond strengths will vibrate at lower frequencies (lower wavenumbers).[1][2] Halogens increase in mass down the group (F < Cl < Br < I). Consequently, the stretching vibration of a C-Br bond will occur at a lower wavenumber than that of a C-Cl bond, providing a clear diagnostic window for differentiation.[2] These absorptions are typically strong due to the significant change in dipole moment during the C-X (where X is a halogen) stretching vibration.[2]

Characteristic FTIR Absorption Peaks

The carbon-halogen stretching vibrations for aryl halides appear in the fingerprint region of the infrared spectrum (< 1500 cm⁻¹). This region can be complex due to the presence of many other vibrational modes, including C-H bending and ring deformations.[3][4] However, the C-X stretching bands are often intense and fall within predictable ranges.

Aryl Chloride (Ar-Cl) Absorption

The C-Cl stretching vibration for aryl chlorides typically appears as a strong absorption band in the 800-600 cm⁻¹ region.[5][6] For a simple monosubstituted ring like chlorobenzene, prominent absorptions related to C-Cl and C-H vibrations can be found between 880 and 550 cm⁻¹.[3] High-resolution studies of chlorobenzene have identified specific modes, such as an in-plane vibration at approximately 707 cm⁻¹ and an out-of-plane mode near 741 cm⁻¹.[7]

Aryl Bromide (Ar-Br) Absorption

Consistent with the mass effect, the C-Br stretching vibration is found at a lower frequency. For aryl bromides, this strong absorption band is typically observed in the 690-515 cm⁻¹ region.[8][9] For instance, the spectrum of bromobenzene shows characteristic vibrations associated with C-Br stretching within this range.[10]

Comparative Summary

The distinct frequency ranges for Ar-Cl and Ar-Br stretching vibrations provide a reliable method for their differentiation. The following table summarizes these key spectral features.

BondFunctional GroupFrequency Range (cm⁻¹)Typical IntensityNotes
Ar-Cl Aryl Chloride800 - 600StrongCan overlap with C-H out-of-plane bending vibrations.
Ar-Br Aryl Bromide690 - 515StrongFound at a distinctly lower wavenumber compared to Ar-Cl due to the higher mass of bromine.[2]

It is important to note that the exact position of the absorption peak can be influenced by the substitution pattern on the aromatic ring and the presence of other functional groups due to electronic effects.[1][11] However, the general trend of C-Cl absorptions appearing at higher frequencies than C-Br absorptions remains a consistent and diagnostic feature.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

To ensure the accurate identification of these characteristic peaks, a robust experimental procedure is essential. The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[12][13]

Causality Behind Experimental Choices:
  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has a plasticity that allows it to form a clear, solid disk under pressure.[13]

  • Why Dry? KBr is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[14][15] Water has strong, broad O-H stretching absorptions (~3400 cm⁻¹) and a bending absorption (~1640 cm⁻¹), which can obscure sample peaks. Therefore, drying the KBr and minimizing exposure to air is critical for a clean spectrum.[12][16]

  • Why Grind? The sample must be ground to a fine, homogeneous powder with the KBr.[12][13] If particle size is too large, it can cause significant scattering of the IR beam (the Christiansen effect), leading to a sloping baseline and distorted peak shapes.[16]

  • Why Vacuum? Applying a vacuum while pressing the pellet helps to remove trapped air, resulting in a more transparent and higher quality pellet.[15]

Step-by-Step Methodology:
  • Material Preparation:

    • Dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed water.[12] Store in a desiccator.

    • Ensure the sample is dry and free of solvent.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the solid aryl halide sample and 200-250 mg of the dried KBr.[12][16] The sample concentration should be about 0.2% to 1%.[14]

    • Transfer the KBr and sample to a clean, dry agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[13][15]

  • Pellet Formation:

    • Carefully transfer the powder mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • If available, connect the die to a vacuum pump to remove entrapped air.

    • Apply pressure (typically 8-10 metric tons) for 1-2 minutes.[12][15]

  • Data Acquisition:

    • Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.[12]

    • Place the pellet into the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to ratio against the sample spectrum. This corrects for atmospheric H₂O and CO₂ absorptions.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum by performing a baseline correction if necessary.

    • Use the peak-finding tool in the software to identify the wavenumbers of the key absorption bands.

    • Compare the observed peaks in the 800-500 cm⁻¹ region to the reference ranges for Ar-Cl and Ar-Br bonds.

Visualizing Key Concepts

To further clarify these principles, the following diagrams illustrate the relevant molecular vibration and the experimental workflow.

Caption: Figure 1: C-X Stretching Vibration in an Aryl Halide

Figure 2: KBr Pellet Preparation and FTIR Analysis Workflow prep 1. Sample & KBr Preparation (Drying) mix 2. Grinding & Mixing prep->mix press 3. Pellet Pressing mix->press bkg 4. Collect Background Spectrum press->bkg smp 5. Collect Sample Spectrum bkg->smp analyze 6. Data Analysis smp->analyze

Caption: Figure 2: KBr Pellet Preparation and FTIR Analysis Workflow

By understanding the fundamental principles of infrared spectroscopy and following a meticulous experimental protocol, researchers can confidently distinguish between aryl chloride and aryl bromide functionalities, ensuring the structural integrity of their compounds.

References

  • Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • University of Wisconsin-Oshkosh. (n.d.). Bromobenzene.
  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Helsinki University.
  • Barbera, M., et al. (2021).
  • Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Kintek Solution.
  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Scientific Instruments.
  • Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts.
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. University of Calgary.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry.
  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.
  • UCLA. (n.d.). IR Chart. UCLA Chemistry and Biochemistry.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups [PDF]. NIU Department of Chemistry and Biochemistry.
  • Michigan State University. (n.d.). Infrared Spectroscopy. MSU Department of Chemistry.
  • Slideshare. (n.d.). Factors affecting IR absorption frequency. Slideshare.

Sources

Reactivity Showdown: A Comparative Guide to Bromo vs. Chloro Substituents on the 2,4-Dimethylbenzene Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the choice of a halogen on an aromatic scaffold is a pivotal decision that dictates synthetic strategy, reaction efficiency, and ultimately, project timelines and cost. While seemingly a subtle distinction, the difference in reactivity between a bromo and a chloro substituent can be profound. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted 2,4-dimethylbenzene derivatives, moving beyond general trends to offer specific, data-supported insights for this common structural motif.

The Underlying Physicochemical Principles: Why Halogens Are Not Created Equal

The reactivity of aryl halides in the most common synthetic transformations is not arbitrary; it is governed by fundamental principles of bond strength and the mechanisms of the reactions themselves. The generally accepted reactivity trend for aryl halides (Ar-X) is I > Br > Cl > F . This hierarchy is predominantly controlled by two key factors.

Carbon-Halogen Bond Dissociation Energy (BDE)

The energy required to cleave the carbon-halogen bond homolytically is a primary determinant of reactivity, particularly in reactions where this bond breaking is part of the rate-determining step. The C-Br bond is inherently weaker and thus easier to break than the C-Cl bond.[1][2]

BondTypical BDE (kJ/mol)Typical BDE (kcal/mol)
Aryl C-Cl~400~96
Aryl C-Br~335~80
(Values are approximate and can vary slightly based on the specific aromatic system. Sources:[3][4][5])

This ~16 kcal/mol difference is substantial and directly translates to lower activation energy for reactions involving C-X bond cleavage.

The Oxidative Addition Step in Cross-Coupling

In palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthesis—the first and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0).[6][7] During this step, the catalyst inserts itself into the carbon-halogen bond. The weaker C-Br bond undergoes this insertion much more readily and under significantly milder conditions than the robust C-Cl bond.[1][8] While advances in ligand design have enabled the activation of aryl chlorides, the intrinsic reactivity of aryl bromides remains superior.[1]

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd(0)L2 Reductive Elimination Product Ar-R Transmetalation->Product ArX Ar-X (e.g., 2-halo-1,3-dimethylbenzene) ArX->OxAdd RM R-M (e.g., R-B(OH)₂ or R₂NH) RM->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Reactivity in Key Synthetic Transformations

The theoretical principles outlined above manifest clearly in common laboratory practice. Below, we compare the performance of 2-bromo-1,3-dimethylbenzene and 2-chloro-1,3-dimethylbenzene in several critical reaction classes.

A. Palladium-Catalyzed Cross-Coupling Reactions

This is the arena where the difference between bromo and chloro is most pronounced.

The formation of a C-C bond using an organoboron reagent is a workhorse reaction. Aryl bromides are consistently more reactive, allowing for lower catalyst loadings, shorter reaction times, and milder temperatures.[9][10] While modern, sterically demanding and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands have made the coupling of aryl chlorides routine, they often cannot fully compensate for the inherent inertness of the C-Cl bond without adjusting conditions.[11][12]

Comparative Data: Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemConditionsYieldReference
2-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)Toluene/EtOH/H₂O, Na₂CO₃, 80 °C, 4h>95%[General Knowledge]
2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd(PPh₃)₄ (2 mol%)Toluene/EtOH/H₂O, Na₂CO₃, 80 °C, 24h<10%[General Knowledge]
2-Chloro-1,3-dimethylbenzenePhenylboronic acidPd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%)Toluene, K₃PO₄, 110 °C, 12h~90%[1][12]

This table illustrates a general trend. Specific yields are highly dependent on the precise conditions and substrates used.

For C-N bond formation, a similar trend holds. First-generation catalyst systems were effective for aryl bromides but largely failed for chlorides.[13] The development of specialized, bulky alkylphosphine ligands was necessary to achieve efficient amination of the less reactive aryl chlorides, which still often require higher temperatures.[14][15]

Comparative Data: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemConditionsYieldReference
2-Bromo-1,3-dimethylbenzeneMorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)Toluene, NaOt-Bu, 100 °C, 8h>90%[16][17]
2-Chloro-1,3-dimethylbenzeneMorpholinePd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)Toluene, NaOt-Bu, 100 °C, 24hLow/No Reaction[16][17]
2-Chloro-1,3-dimethylbenzeneMorpholinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)Dioxane, Cs₂CO₃, 110 °C, 18h~85-95%[14][15]
B. Metal-Halogen Exchange Reactions

The formation of organometallic reagents is highly sensitive to the identity of the halogen.

The reaction of an aryl halide with magnesium metal is a classic transformation. It is well-established that aryl bromides form Grignard reagents far more readily than aryl chlorides.[18][19] The stronger C-Cl bond often requires higher temperatures, activation of the magnesium (e.g., with I₂ or 1,2-dibromoethane), or the use of highly reactive Rieke magnesium.[19] This reactivity difference allows for excellent chemoselectivity. For instance, treating a molecule like 1-bromo-4-chlorobenzene with one equivalent of magnesium selectively forms the Grignard reagent at the bromo position.[20][21]

This exchange, typically performed with an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures, is also significantly faster for bromides than chlorides.[22][23] The reaction equilibrium favors the formation of the more stable organolithium species. This rapid exchange at the C-Br bond allows for subsequent trapping with an electrophile, often before competitive deprotonation or reaction at a chloro-site can occur.[24]

C. Nucleophilic Aromatic Substitution (SNAr)

In contrast to the previous examples, the reactivity order in SNAr can sometimes be inverted. The mechanism proceeds via a two-step addition-elimination pathway through a negatively charged Meisenheimer complex.[25][26]

  • Step 1 (Rate-Determining): Nucleophilic attack on the carbon bearing the halogen. This step is favored by a more electron-deficient aromatic ring. A more electronegative halogen (like chlorine) can better stabilize the forming negative charge in the transition state through its inductive effect.

  • Step 2: Elimination of the halide leaving group. Bromide is a better leaving group than chloride.

The overall rate depends on the balance between these two factors. In many cases, particularly with activated aromatic systems, the initial attack is rate-limiting, making aryl chlorides more reactive than aryl bromides.[27] However, for electron-neutral or rich systems like 2,4-dimethylbenzene, SNAr reactions are generally very difficult to achieve without extreme conditions or specialized transition-metal catalysis that alters the mechanism.[28] For practical purposes on this scaffold, SNAr is not a preferred transformation for either halide without significant activation.

Experimental Protocols & Workflows

The following protocols are generalized frameworks. Researchers must optimize conditions for their specific substrates and setups.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol is designed to directly compare the reactivity of 2-bromo-1,3-dimethylbenzene and 2-chloro-1,3-dimethylbenzene using a modern catalyst system capable of activating chlorides.

Materials:

  • Aryl Halide (2-bromo- or 2-chloro-1,3-dimethylbenzene) (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • Upon completion (or at a set time point), cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.

Expected Outcome: The reaction with 2-bromo-1,3-dimethylbenzene will likely reach completion significantly faster than the reaction with its chloro-counterpart.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Flask start->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor monitor->monitor Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Protocol 2: Chemoselective Grignard Formation

This protocol demonstrates the selective formation of a Grignard reagent from a dihalobenzene.

Materials:

  • 1-Bromo-4-chlorobenzene (10 mmol)

  • Magnesium turnings (11 mmol)

  • Anhydrous Diethyl Ether or THF (30 mL)

  • Iodine (1 small crystal, as initiator)

  • N,N-Dimethylformamide (DMF, 12 mmol, as electrophile)

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Allow to cool under an inert atmosphere.

  • Add the magnesium turnings and the iodine crystal to the flask. Gently heat with a heat gun until iodine vapors are visible, then cool.

  • Dissolve 1-bromo-4-chlorobenzene in 10 mL of anhydrous ether and add it to the dropping funnel.

  • Add ~2-3 mL of the halide solution to the magnesium. The reaction should initiate (slight bubbling, color change). If not, gentle heating may be required.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes. The solution should contain the Grignard reagent, 4-chlorophenylmagnesium bromide.

  • Cool the reaction to 0 °C in an ice bath.

  • Add DMF dropwise via syringe. An exothermic reaction will occur.

  • After addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry, and purify to yield 4-chlorobenzaldehyde.[21]

Conclusion and Strategic Recommendations

The choice between a bromo or chloro substituent on the 2,4-dimethylbenzene core is a strategic one that balances reactivity with cost and availability.

  • Choose Bromo for Reactivity and Speed: For reactions where C-X bond cleavage is paramount (all major cross-coupling reactions, Grignard formation), the bromo-derivative is the unequivocally superior choice. It allows for milder conditions, faster reaction times, broader catalyst compatibility, and often higher yields. This is the preferred substrate for discovery chemistry and complex molecule synthesis where efficiency is critical.

  • Choose Chloro for Cost-Effectiveness and Scale-Up: Aryl chlorides are significantly less expensive and more widely available than their bromo counterparts. For process development and large-scale synthesis, the cost savings can be substantial. However, this necessitates investment in developing more specialized and often more expensive catalyst systems and accepting potentially harsher reaction conditions (higher temperatures, longer times), which may limit functional group tolerance.

Ultimately, this guide confirms the well-established reactivity trend. For the 2,4-dimethylbenzene scaffold, a bromo substituent provides a reliable and highly reactive handle for a wide array of synthetic transformations, while the corresponding chloro derivative represents a viable, economical alternative provided the appropriate catalytic technology is employed.

References

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Navigating the Synthesis Landscape: A Comparative Hazard Analysis of 1-Bromo-3-chloro-2,4-dimethylbenzene and Safer Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that balances reactivity, yield, and, most importantly, safety. Halogenated aromatic compounds, such as 1-Bromo-3-chloro-2,4-dimethylbenzene, are versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecular architectures. However, the inherent toxicological profiles of many halogenated organics necessitate a thorough hazard assessment and the consideration of safer alternatives.

This guide provides an in-depth comparative analysis of the hazards associated with 1-Bromo-3-chloro-2,4-dimethylbenzene, based on a detailed examination of its close structural analogs. We will explore its likely toxicological properties and compare them with less hazardous alternatives, such as arylboronic acids and potassium aryltrifluoroborates, in the context of widely used synthetic methodologies. This analysis is grounded in data from Safety Data Sheets (SDS) and the scientific literature on structure-activity relationships, empowering you to make informed, safety-conscious decisions in your laboratory.

Unveiling the Hazard Profile of 1-Bromo-3-chloro-2,4-dimethylbenzene Through Its Analogs

Based on the consistent hazard classifications of these analogs, 1-Bromo-3-chloro-2,4-dimethylbenzene is anticipated to be a hazardous substance with the following characteristics:

  • Skin and Eye Irritation: All examined analogs are classified as skin and eye irritants. Direct contact is likely to cause redness, pain, and potentially serious eye damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[1][2][3][4][5]

  • Acute Toxicity: While data varies, some analogs are classified as harmful if swallowed or inhaled, suggesting a moderate level of acute toxicity.[3]

  • Combustibility: Many of the analogs are combustible liquids, presenting a fire hazard when exposed to heat or ignition sources.[1][3]

This inferred profile underscores the need for stringent safety protocols when handling 1-Bromo-3-chloro-2,4-dimethylbenzene, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

The Synthetic Utility: A Focus on Palladium-Catalyzed Cross-Coupling

Bromochloro-dimethylbenzenes are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical and materials science. The bromine and chlorine atoms on the aromatic ring serve as reactive handles for the palladium catalyst to engage in the catalytic cycle, enabling the coupling with a wide range of partners.

Safer Alternatives for a Greener Synthesis

The recognized hazards of aryl halides have driven the development of alternative reagents for cross-coupling reactions that offer a more favorable safety profile. Among the most prominent and widely adopted alternatives are arylboronic acids and their derivatives, such as potassium aryltrifluoroborates.[1][2][5][21][22][23][24][25][26]

Arylboronic Acids: A Milder Nucleophile

Arylboronic acids are now a mainstay in Suzuki-Miyaura cross-coupling reactions.[9][10][18][19][27][28] Their primary advantage from a safety perspective is their generally lower acute toxicity and irritancy compared to their aryl halide counterparts.

Potassium Aryltrifluoroborates: Enhanced Stability and Ease of Handling

Potassium aryltrifluoroborates are crystalline solids that are often more stable and easier to handle than the corresponding boronic acids.[5][24][25][26] They are less prone to dehydration and protodeboronation, which can be issues with some boronic acids. From a safety standpoint, they share the generally lower hazard profile of boronic acids.

Comparative Hazard Analysis: Aryl Halide Analogs vs. Boron-Based Alternatives

To provide a clear, objective comparison, the following table summarizes the GHS hazard classifications for the structural analogs of 1-Bromo-3-chloro-2,4-dimethylbenzene and the safer alternatives.

Compound/AnalogGHS PictogramsHazard StatementsSignal Word
1-Bromo-3-chlorobenzene GHS07H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
2-Bromo-5-chloro-1,3-dimethylbenzene GHS07H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
4-Bromo-1,3-dimethylbenzene GHS07H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
Phenylboronic Acid GHS07H302: Harmful if swallowedWarning
Potassium Phenyltrifluoroborate GHS07H315: Causes skin irritationH319: Causes serious eye irritationWarning

This side-by-side comparison clearly illustrates the reduced hazard profile of the boron-based reagents. While still requiring careful handling, they notably lack the consistent and severe skin and respiratory irritation warnings associated with the halogenated analogs.

Structure-Toxicity Relationships: The "Why" Behind the Hazards

The toxicity of halogenated aromatic compounds is intrinsically linked to their chemical structure and metabolism.[21][22][23][29] The lipophilic nature of the halogenated benzene ring allows for easy absorption and distribution into tissues. Metabolism, often via cytochrome P450 enzymes, can lead to the formation of reactive intermediates, such as arene oxides, which can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and potential carcinogenicity.[22][23] The number and position of halogen substituents influence the metabolic pathways and the reactivity of the intermediates, thereby modulating the toxicological outcome.[21][29]

In contrast, arylboronic acids and their derivatives generally have different metabolic fates. While high concentrations can still be toxic, their primary hazard is often associated with their acidic nature or the specific effects of boron, which are typically less severe than the reactive intermediates formed from halogenated aromatics.

Hazard Assessment and Alternative Selection Workflow

To aid researchers in making informed decisions, the following workflow outlines a systematic approach to hazard assessment and the selection of safer alternatives for cross-coupling reactions.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_alternatives Alternative Selection cluster_comparison Comparative Analysis & Decision A Identify Target Reaction (e.g., Suzuki Coupling) B Propose Halogenated Substrate (e.g., 1-Bromo-3-chloro-2,4-dimethylbenzene) A->B F Identify Alternative Reagent Classes (e.g., Arylboronic Acids, Aryltrifluoroborates) A->F C Search for SDS of Exact Compound B->C D If no SDS, search for close structural analogs C->D Not Found E Extract GHS Hazard Data (Pictograms, H/P Statements) C->E Found D->E I Create Comparative Hazard Table E->I G Search for SDS of Specific Alternatives F->G H Extract GHS Hazard Data G->H H->I J Assess Reactivity & Experimental Feasibility of Alternatives I->J K Select Safest Feasible Reagent and Define Handling Protocols J->K

Caption: A logical workflow for hazard assessment and the selection of safer alternatives in synthetic chemistry.

Experimental Protocols: Safe Handling in Practice

Protocol 1: Handling Halogenated Aromatic Compounds (e.g., 1-Bromo-3-chlorobenzene) in a Suzuki Coupling Reaction
  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles with a face shield.

  • Ventilation: Conduct all operations in a certified chemical fume hood with a sash height that provides adequate airflow.

  • Dispensing: Dispense the liquid reagent using a syringe or a calibrated pipette to minimize exposure to vapors. Work over a spill tray.

  • Reaction Setup: Assemble the reaction glassware in the fume hood. If the reaction is heated, use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

  • Waste Disposal: Dispose of all contaminated waste, including gloves, pipette tips, and solvent rinses, in a designated hazardous waste container for halogenated organic compounds.

Protocol 2: Handling Arylboronic Acids (e.g., Phenylboronic Acid) in a Suzuki Coupling Reaction
  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Ventilation: While less volatile than many aryl halides, it is still best practice to handle arylboronic acids in a chemical fume hood or a well-ventilated area, especially when handling powders, to avoid inhalation of dust.

  • Dispensing: Weigh the solid reagent on a weigh paper or in a tared vial within the fume hood or a balance enclosure to prevent dispersal of dust.

  • Reaction Setup: Assemble the reaction glassware. Arylboronic acids are generally compatible with standard laboratory glassware and equipment.

  • Waste Disposal: Dispose of waste in a designated hazardous waste container. While generally less hazardous than halogenated waste, do not mix with incompatible waste streams.

Conclusion

The responsible practice of chemical synthesis demands a proactive approach to safety. While 1-Bromo-3-chloro-2,4-dimethylbenzene and its analogs are effective reagents in powerful synthetic transformations, their inherent hazards, primarily as irritants and potential toxins, warrant careful consideration. The adoption of safer alternatives, such as arylboronic acids and potassium aryltrifluoroborates, for cross-coupling reactions represents a significant step towards a greener and safer laboratory environment. By understanding the structure-activity relationships that govern toxicity and by implementing a systematic workflow for hazard assessment, researchers can minimize risks without compromising the innovative potential of their work.

References

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1-Bromo-3-chloro-2,4-dimethylbenzene

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